7,8-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Description
7,8-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a bicyclic organic compound featuring a benzoxepinone core substituted with methyl groups at positions 7 and 6. The benzoxepinone scaffold is notable for its fused benzene and oxepane rings, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
7,8-dimethyl-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-10-11(13)4-3-5-14-12(10)7-9(8)2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEWXKXDPKAORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a precursor such as 2,3-dimethylphenol, which undergoes a series of reactions including alkylation, cyclization, and oxidation to form the desired benzoxepin structure . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxepin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized benzoxepin derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzoxepin compounds exhibit promising antimicrobial properties. For instance, studies have synthesized various substituted tetrahydro-benzoxepins and evaluated their effectiveness against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans.
| Compound | Activity | Reference |
|---|---|---|
| 7,8-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one | Moderate activity against E. coli and S. aureus | |
| Substituted thienopyrimidine derivatives | High activity against C. albicans |
The compound's structure allows for modifications that can enhance its activity against resistant strains of bacteria and fungi.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various synthetic analogs. In studies using the carrageenan-induced rat paw edema model, several benzoxepin derivatives showed significant reductions in inflammation.
| Compound | Inhibition (%) | Reference |
|---|---|---|
| Benzoxepin derivative A | 75% inhibition | |
| Benzoxepin derivative B | 68% inhibition |
These findings suggest that the compound could serve as a lead structure for developing new anti-inflammatory agents.
Analgesic Activity
In addition to its antimicrobial and anti-inflammatory properties, this compound has demonstrated analgesic effects in various models. The hot plate and acetic acid-induced writhing methods have been employed to assess its efficacy.
| Compound | Analgesic Effect (%) | Reference |
|---|---|---|
| Benzoxepin derivative C | 60% pain relief | |
| Benzoxepin derivative D | 55% pain relief |
These results indicate that modifications to the benzoxepin structure can yield compounds with enhanced analgesic properties.
Case Study: Antimicrobial Screening
A series of studies focused on synthesizing and screening various derivatives of this compound for antimicrobial activity against a panel of pathogens. The results showed that certain substitutions significantly increased the compound's efficacy.
Case Study: Anti-inflammatory Effects
In a controlled study involving rats subjected to inflammatory agents, derivatives of the compound were tested for their ability to reduce edema. The most effective compounds were noted for their structural similarities to known anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular processes, such as signal transduction or gene expression .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key analogs of 7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one, highlighting differences in substituents, molecular weight, and functional groups:
*Estimated based on molecular formula.
Commercial Availability and Pricing
- 7-Methyl Derivative (CAS 41177-66-6) : Available from multiple suppliers (e.g., A2B Chem, Enamine) at prices ranging from $134/50mg to $2048/10g, reflecting cost variability based on purity and scale .
Biological Activity
7,8-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a benzoxepine core with two methyl groups at positions 7 and 8. Its chemical formula is and it has a molecular weight of approximately 187.23 g/mol. The compound's structural features contribute to its interaction with biological systems.
Pharmacological Properties
- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage.
- Anti-inflammatory Effects : Studies have shown that this class of compounds may possess anti-inflammatory properties. Inflammation is a key factor in various diseases, including arthritis and cardiovascular diseases. The ability to modulate inflammatory pathways could position this compound as a therapeutic agent.
- Antimicrobial Activity : There is emerging evidence suggesting that derivatives of benzoxepine compounds can exhibit antimicrobial effects against various pathogens. This property could be beneficial in developing new antibiotics or antifungal agents.
The biological activity of this compound is likely mediated through several mechanisms:
- Free Radical Scavenging : The compound may donate electrons to free radicals, stabilizing them and preventing cellular damage.
- Inhibition of Pro-inflammatory Cytokines : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Disruption of Microbial Cell Membranes : Its hydrophobic nature allows it to interact with microbial membranes, leading to cell lysis.
Study on Antioxidant Activity
A study published in Molecules demonstrated that benzoxepine derivatives possess significant antioxidant activity when tested using DPPH and ABTS assays. The results indicated that the presence of methyl groups enhances the electron-donating ability of the compound, thus increasing its antioxidant capacity .
Anti-inflammatory Research
In another investigation focusing on anti-inflammatory effects, researchers evaluated the impact of similar compounds on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that treatment with these compounds significantly reduced the levels of inflammatory markers .
Antimicrobial Testing
A recent study explored the antimicrobial properties of benzoxepine derivatives against a range of bacteria and fungi. The results showed promising activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 7,8-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with substituted benzoxepin precursors. For example, cyclization of α,β-unsaturated carbonyl compounds using acid catalysts (e.g., sulfated tin oxide) under reflux in toluene can yield the benzoxepin core . Subsequent dimethylation at the 7,8-positions may require Friedel-Crafts alkylation or nucleophilic substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) .
- Key Parameters :
| Step | Reagent/Catalyst | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclization | H2SO4/SnO2 | 110°C | Toluene | 65–75 |
| Dimethylation | AlCl3/CH3I | 50°C | DCM | 50–60 |
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) and X-ray crystallography. For NMR:
- ¹H NMR : Look for characteristic peaks: δ 2.1–2.3 ppm (CH3 groups), δ 3.8–4.2 ppm (oxepin oxygen-proximal protons), and δ 6.5–7.2 ppm (aromatic protons).
- ¹³C NMR : Confirm carbonyl (C=O) at ~200 ppm and methyl carbons at 20–25 ppm .
X-ray crystallography resolves spatial arrangement, particularly the tetrahydro ring conformation and methyl group orientation .
Q. What in vitro models are suitable for preliminary assessment of its biological activity?
- Methodological Answer : Screen for antiallergic or anti-inflammatory activity using mast cell degranulation assays (e.g., β-hexosaminidase release in RBL-2H3 cells) . For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Use concentrations ranging from 1 nM to 100 μM, with 48–72 hr incubation .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., inconsistent IC50 values across studies) be resolved?
- Methodological Answer : Systematically evaluate variables:
- Cell Line Variability : Test across multiple lines (e.g., compare epithelial vs. hematopoietic cancers).
- Solvent Effects : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity.
- Assay Conditions : Standardize incubation time, serum content, and temperature.
Statistical tools like ANOVA or dose-response curve fitting (GraphPad Prism) can identify outliers . Replicate experiments ≥3 times.
Q. What computational approaches are effective for predicting the compound’s reactivity and binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with COX-2 or histamine receptors) using GROMACS. Analyze binding free energy (MM-PBSA) .
Q. What strategies are recommended for analyzing trace impurities in synthesized batches?
- Methodological Answer : Use HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water gradient) to detect impurities ≥0.1%. Compare retention times and fragmentation patterns with known standards. For example, detect unreacted precursors (e.g., dimethylbenzaldehyde) at m/z 150–160 .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hr. Monitor degradation via UV-Vis (λmax ~270 nm).
- Thermal Stability : Heat samples at 40–80°C for 1–7 days. Use Arrhenius plots to predict shelf life .
- Key Data :
| Condition | Degradation Rate (k, hr⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| pH 7.4, 25°C | 0.002 | 346 hr |
| pH 2.0, 37°C | 0.015 | 46 hr |
Q. What comparative studies can elucidate the impact of methyl substitution (7,8-positions) on bioactivity?
- Methodological Answer : Synthesize analogs (e.g., 7-methyl, 8-fluoro) and test in parallel. For example:
- Replace methyl with fluorine to assess steric vs. electronic effects.
- Compare logP (HPLC logD7.4) to correlate hydrophobicity with membrane permeability .
- Activity Comparison :
| Derivative | IC50 (μM, MCF-7) | logP |
|---|---|---|
| 7,8-Dimethyl | 12.3 | 2.8 |
| 8-Fluoro | 8.7 | 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
